molecular formula C26H31N3O5 B11307098 N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11307098
M. Wt: 465.5 g/mol
InChI Key: PAYGVTZCSUOIPK-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Attachment of the piperidine moiety: This step often involves nucleophilic substitution reactions.

    Introduction of the methoxy groups: These are typically introduced via methylation reactions using reagents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of quinones or other oxidized derivatives.

    Reduction: This can result in the formation of amines or other reduced products.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: shares similarities with other compounds that feature aromatic and heterocyclic structures, such as certain pharmaceuticals and materials science compounds.

Uniqueness

  • The unique combination of functional groups and structural features in this compound distinguishes it from other compounds. This uniqueness could translate to specific biological activities or material properties that are not observed in similar compounds.

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)-2-piperidin-1-ylethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H31N3O5/c1-31-19-9-7-18(8-10-19)25-16-22(28-34-25)26(30)27-17-23(29-13-5-4-6-14-29)21-15-20(32-2)11-12-24(21)33-3/h7-12,15-16,23H,4-6,13-14,17H2,1-3H3,(H,27,30)

InChI Key

PAYGVTZCSUOIPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=C(C=CC(=C3)OC)OC)N4CCCCC4

Origin of Product

United States

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